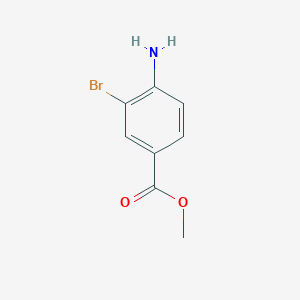

Methyl 4-amino-3-bromobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-amino-3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUWAOALZYWQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363932 | |

| Record name | Methyl 4-amino-3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106896-49-5 | |

| Record name | Methyl 4-amino-3-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106896-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-amino-3-bromobenzoate (CAS No. 106896-49-5): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized building blocks is paramount. Methyl 4-amino-3-bromobenzoate, identified by the CAS number 106896-49-5 , is a substituted aromatic compound of significant interest to researchers and drug development professionals. Its molecular architecture, featuring a methyl ester, an activating amino group, and a strategically placed bromine atom, offers a versatile platform for constructing complex molecular targets. The bromine atom serves as a key handle for cross-coupling reactions, while the amino group can be readily derivatized, making this compound a valuable intermediate in the synthesis of novel pharmaceutical agents. This guide provides an in-depth technical overview of its properties, a validated synthesis protocol, key applications, and essential safety protocols, grounded in authoritative scientific principles.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the foundation for its effective application in research and development. These parameters dictate solubility, reactivity, and handling requirements. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 106896-49-5 | |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid, Crystalline Powder | [2] |

| Melting Point | 105-109 °C | |

| pKa (Predicted) | 0.41 ± 0.10 | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate. | |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the regioselective bromination of a commercially available precursor, Methyl 4-aminobenzoate. This electrophilic aromatic substitution is a cornerstone reaction in organic chemistry.

Causality of Experimental Design: The choice of starting material, Methyl 4-aminobenzoate, is strategic. The amino (-NH₂) group is a powerful activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. Furthermore, it is an ortho, para-director. Since the para position is already occupied by the methyl ester group, the incoming electrophile (Br⁺) is directed to the positions ortho to the amino group. The steric hindrance from the adjacent ester group favors substitution at the 3-position. N-Bromosuccinimide (NBS) is often selected as the brominating agent for its ability to provide a low, steady concentration of bromine, which helps to minimize side reactions like polybromination.

Diagram: Synthesis Pathway

The following diagram illustrates the straightforward, one-step synthesis from a common starting material.

Caption: Synthetic route to this compound.

Validated Laboratory Protocol

This protocol is a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.

-

Reaction Setup: To a solution of Methyl 4-aminobenzoate (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Scientist's Note: The use of a non-polar aprotic solvent like acetonitrile prevents unwanted side reactions with the solvent. Portion-wise addition of NBS at low temperature helps to control the exothermicity of the reaction.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization (Self-Validation): The identity and purity of the resulting white to off-white solid should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 229.97/231.97 for Br isotopes).

-

Melting Point: To assess purity, comparing it to the literature value (105-109 °C).

-

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom is particularly useful for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The bromine can be readily displaced by a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for linking aromatic systems.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of complex diarylamines.

-

Sonogashira Coupling: The bromine can be coupled with a terminal alkyne, providing access to aryl alkynes, which are important pharmacophores in many drug candidates.

Its parent acid, 4-Amino-3-bromobenzoic acid, has been investigated for its potential as an antibacterial agent that may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Derivatives of this scaffold are therefore of high interest for developing novel antibiotics and other therapeutic agents.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

GHS Hazard Information

Based on aggregated data, this compound presents the following hazards:

-

Pictograms: GHS06 (Skull and Crossbones).

-

Signal Word: Danger.[1]

-

Hazard Statements:

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5][6]

-

Handling: Avoid creating dust.[6] Use in a well-ventilated area.[5][6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[4][6]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is recommended to store under an inert atmosphere at 2-8 °C.[2] Store locked up.[4][6]

Conclusion

This compound is more than just a chemical with a CAS number. It is a strategically designed building block that empowers medicinal chemists and researchers to synthesize novel molecules with therapeutic potential. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool in the modern synthetic laboratory. Adherence to rigorous safety protocols is mandatory to ensure its handling contributes to scientific advancement without compromising researcher well-being.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound.

- Patel, D. G. D., et al. (2014). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Chemical Communications, 50(20), 2653-2656. (Note: This is an example of a related synthesis, the direct URL was not provided in the search results).

- PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. National Center for Biotechnology Information.

- Aladdin Scientific. (n.d.). This compound, min 98% (GC).

Sources

An In-depth Technical Guide to Methyl 4-amino-3-bromobenzoate

Introduction: Unveiling a Versatile Scaffold

Methyl 4-amino-3-bromobenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a nucleophilic amino group, a synthetically versatile bromine atom, and an ester moiety, presents a unique combination of reactive sites. This strategic arrangement makes it a valuable building block, particularly as a substituted aniline and a precursor to ortho-amino-aryl scaffolds. The bromine atom, positioned ortho to the amine, provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and key applications, providing researchers with the foundational knowledge required to effectively incorporate this molecule into their synthetic strategies.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible science. This section details the fundamental properties of this compound, ensuring its unambiguous identification and appropriate handling.

Core Chemical Properties

The fundamental identifiers and physical state properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-4-methoxycarbonylaniline, 4-Amino-3-bromobenzoic acid methyl ester | [1] |

| CAS Number | 106896-49-5 | |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Physical Form | Solid, Crystalline Powder | [2] |

| Melting Point | 105-109 °C | |

| Boiling Point | 334.2 ± 22.0 °C (Predicted) | |

| Density | 1.627 g/cm³ (Rough Estimate) | [2] |

Solubility Profile

Qualitative solubility information is crucial for selecting appropriate reaction solvents and analytical mobile phases.

Senior Scientist's Note: Quantitative solubility studies are recommended for specific applications, such as crystallization or formulation development, as solubility can be highly dependent on solvent purity and temperature.

Spectroscopic Fingerprint for Structural Verification

The following data provides the characteristic spectral signature of this compound, essential for confirming its identity and purity.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the compound's hydrogen and carbon framework.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling (J) | Assignment |

| ¹H NMR | ~7.9 | d | Ar-H |

| ~7.6 | dd | Ar-H | |

| ~6.8 | d | Ar-H | |

| ~4.5 (broad s) | br s | -NH₂ | |

| ~3.8 | s | -OCH₃ | |

| ¹³C NMR | ~166 | Carbonyl | C=O |

| ~148 | Aromatic | C-NH₂ | |

| ~133 | Aromatic | C-H | |

| ~123 | Aromatic | C-COOCH₃ | |

| ~120 | Aromatic | C-H | |

| ~112 | Aromatic | C-Br | |

| ~110 | Aromatic | C-H | |

| ~52 | Aliphatic | -OCH₃ |

Note: Predicted and literature-derived values. Actual shifts may vary based on solvent and concentration.

1.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3300 | Strong, Doublet | N-H Stretch (Amine) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1710 | Strong | C=O Stretch (Ester) |

| ~1620 | Strong | N-H Bend (Amine) |

| ~1580, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-N Stretch |

| ~650 | Medium-Strong | C-Br Stretch |

1.3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. A key feature is the isotopic pattern of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.

-

Molecular Ion [M]⁺•: m/z 229

-

Isotopic Peak [M+2]⁺•: m/z 231

-

Major Fragments: m/z 198/200 ([M-OCH₃]⁺), m/z 170/172 ([M-COOCH₃]⁺), m/z 91 ([M-Br-COOCH₃]⁺)

Synthesis and Purification

The most common and direct synthesis of this compound involves the regioselective electrophilic bromination of its readily available precursor, Methyl 4-aminobenzoate.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Causality and Experimental Rationale:

-

Reagent Choice: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br⁺) for the substitution reaction.

-

Solvent: Chloroform (or dichloromethane) is a common solvent as it is relatively inert and effectively dissolves the starting material.

-

Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the bromination and to enhance regioselectivity. The activating amino group strongly directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the ester, substitution occurs regioselectively at the ortho position (C3).

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 eq.) in chloroform (approx. 10-15 mL per gram of starting material).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a mixture of hexane and ethyl acetate to yield the final product as a crystalline solid.

Reactivity and Synthetic Applications

The utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

Caption: Reactivity map showing the key reaction sites of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile site for building molecular complexity. Its reactivity in palladium-catalyzed reactions is higher than the analogous C-Cl bond, allowing for milder reaction conditions.[4]

Featured Application: Suzuki-Miyaura Coupling This reaction is a powerful method for forming C-C bonds, crucial for creating biaryl structures prevalent in pharmaceuticals.[5][6]

Representative Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried reaction flask, add this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[4][6]

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heating: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor progress by TLC or LC-MS.

-

Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[6]

Reactions at the Amino Group

The nucleophilic amino group readily undergoes acylation to form amides or can be used in cyclization reactions.

Featured Application: Benzimidazole Synthesis The ortho-aminoaryl motif is ideal for condensation reactions with aldehydes or carboxylic acids to form benzimidazoles, a common scaffold in medicinal chemistry.

General Procedure:

-

Combine this compound (1.0 eq.) and a desired aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add an oxidizing agent or catalyst (e.g., sodium metabisulfite, or simply heat in an acidic medium).

-

Heat the mixture to reflux for several hours until the reaction is complete.

-

Cool the reaction and isolate the benzimidazole product, often via precipitation followed by filtration and recrystallization.

Analytical Methodologies

Robust analytical methods are essential for quality control and reaction monitoring.

Chromatographic Analysis: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the compound and related derivatives.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 150 mm) | Provides good retention and separation for moderately polar aromatic compounds.[7][8] |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Ammonium Acetate buffer) | A gradient elution (e.g., 20% to 95% Acetonitrile) is typically effective. The acidic modifier improves peak shape and ensures ionization for MS detection.[7] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at multiple wavelengths, typically around 254 nm and 280 nm, where the aromatic system absorbs strongly.[7] |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

GC-MS Protocol for Volatility and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification, especially for analyzing reaction mixtures for volatile byproducts or related haloaniline derivatives.[9]

| Parameter | Recommended Condition | Rationale |

| Column | Mid-polarity capillary column (e.g., HP-5MS, Rxi-5MS; 30 m x 0.25 mm, 0.25 µm) | Provides excellent separation for a wide range of aromatic compounds.[9] |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[9] |

| Inlet Temperature | 250-280°C | Ensures complete volatilization of the analyte without thermal degradation. |

| Oven Program | Start at 60-80°C, ramp at 10-15°C/min to 280-300°C, hold for 5 min | A temperature ramp is necessary to elute the moderately volatile compound effectively.[9] |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns for library matching. |

| MS Scan Range | 40-450 amu | Covers the molecular ion and expected fragments. |

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification (GHS Classification)

-

Pictograms: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

References

- Dhananjeyan, M. R., et al. (2008). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts.

- Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515280, this compound.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

- 1. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 3. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-amino-3-bromobenzoate structure

An In-depth Technical Guide to Methyl 4-amino-3-bromobenzoate: Synthesis, Characterization, and Applications

Introduction

This compound is a substituted aromatic compound belonging to the family of aminobenzoic acid esters. Its structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, positioning this molecule as a key building block in the development of complex organic molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its current and potential applications, particularly in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

The chemical identity and physical characteristics of a compound are fundamental to its application in research and synthesis. This compound is formally known by its IUPAC name, this compound.[1] Its structure is characterized by a benzene ring substituted at position 1 with a methoxycarbonyl group (-COOCH₃), at position 4 with an amino group (-NH₂), and at position 3 with a bromine atom (-Br).

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 106896-49-5 | [2] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Brown crystalline powder | [3] |

| Melting Point | 105-109 °C | [2][3] |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)Br | [1] |

| InChI Key | AIUWAOALZYWQBX-UHFFFAOYSA-N | [2] |

Synthesis Protocol: Electrophilic Bromination of Methyl 4-aminobenzoate

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of Methyl 4-aminobenzoate. This method is efficient, high-yielding, and relies on well-understood reaction mechanisms.

Principle and Rationale

The core of this synthesis is the bromination of an activated aromatic ring. The amino (-NH₂) group of the starting material, Methyl 4-aminobenzoate, is a strong activating group and is ortho-, para- directing. Since the para position is already occupied by the methyl ester group, the incoming electrophile (Br⁺) is directed to one of the ortho positions.

-

Choice of Starting Material: Methyl 4-aminobenzoate is an ideal precursor.[3] The amino group strongly activates the ring towards electrophilic substitution, allowing the reaction to proceed under mild conditions.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent.[3] It is a convenient and safer source of electrophilic bromine compared to liquid bromine (Br₂). In the presence of an acid catalyst or under polar conditions, NBS generates the Br⁺ electrophile required for the substitution reaction.

-

Choice of Solvent: Chloroform is used as the solvent.[3] It is relatively non-polar and effectively dissolves the starting material, but it does not react with the brominating agent. The reaction is performed at 0 °C to control the reactivity and prevent potential side reactions, such as di-bromination.

Detailed Step-by-Step Protocol

This protocol is adapted from a standard procedure for the preparation of this compound.[3]

-

Reaction Setup: Dissolve Methyl 4-aminobenzoate (17 g, 0.1 mol) in chloroform (250 mL) in a suitable reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: While maintaining the temperature at 0 °C, slowly add N-bromosuccinimide (20 g, 0.1 mol) to the stirred solution.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 3 hours.

-

Solvent Removal: After the reaction is complete, remove the chloroform by distillation.

-

Workup: Add ethyl acetate (100 mL) to the resulting residue to dissolve it. Wash the ethyl acetate solution with an aqueous sodium chloride solution (brine) to remove any water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the mixture to remove the magnesium sulfate. The crude product is then purified by recrystallization from hexane to yield the final product, this compound. The reported yield for this procedure is approximately 93% (24.3 g).[3]

Safety Precautions

-

GHS Hazards: this compound is classified as toxic if swallowed and causes serious eye irritation.[1][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Handling: Handle N-bromosuccinimide and chloroform in a well-ventilated fume hood. Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. NBS is an irritant.

-

Storage: Store the final product under an inert gas (nitrogen or argon) at 2–8 °C.[3]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is a critical step. This is achieved through a combination of spectroscopic techniques.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-bromobenzoate

This guide provides a comprehensive, technically detailed protocol for the synthesis of methyl 4-amino-3-bromobenzoate, a key intermediate in pharmaceutical and materials science research. The synthesis is presented as a robust two-step process, commencing with the electrophilic bromination of 4-aminobenzoic acid, followed by a Fischer-Speier esterification. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical process considerations to ensure a successful and safe synthesis.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and functional materials.[1] Its structure, featuring a halogenated aniline moiety, provides a versatile scaffold for a variety of cross-coupling reactions and further functionalization. The synthesis strategy outlined herein is a logical and widely adopted approach that leverages readily available starting materials and established reaction mechanisms.

The synthesis is logically divided into two distinct stages:

-

Stage 1: Electrophilic Aromatic Substitution (Bromination): The selective monobromination of 4-aminobenzoic acid to yield 4-amino-3-bromobenzoic acid.

-

Stage 2: Fischer-Speier Esterification: The conversion of the carboxylic acid functionality of the intermediate into its corresponding methyl ester.

This two-stage approach allows for controlled functionalization and facilitates the purification of the intermediate and the final product.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the potential hazards of the target compound, is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 106896-49-5 | [2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [2][4] |

| Molecular Weight | 230.06 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 105-109 °C | [4] |

Table 2: Hazard Identification and Safety Precautions for this compound

| Hazard | Description | Precautionary Statements | Pictogram | Source(s) |

| Acute Toxicity (Oral) | Toxic if swallowed (Category 3) | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | GHS06 | [2][3] |

| Eye Irritation | Causes serious eye irritation (Category 2) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS06 | [2][3] |

General Safety Advice: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.

Synthesis Methodology: A Mechanistic Perspective

The successful synthesis of this compound hinges on the careful execution of two sequential reactions. The rationale behind the chosen methodologies is rooted in fundamental principles of organic chemistry.

Stage 1: Electrophilic Bromination of 4-Aminobenzoic Acid

The introduction of a bromine atom onto the aromatic ring is achieved via electrophilic aromatic substitution. The amino group (-NH₂) of 4-aminobenzoic acid is a strongly activating, ortho-, para-directing group. This directing effect is crucial for the selective introduction of the bromine atom at the position ortho to the amino group.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[5][6][7][8] The use of NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a controlled source of electrophilic bromine.[5][6][7][8]

Key Considerations for Selectivity:

-

Over-bromination: The highly activating nature of the amino group can lead to the formation of the di-brominated byproduct, 4-amino-3,5-dibromobenzoic acid.[5]

-

Control Measures: To mitigate the formation of this byproduct, it is essential to control the stoichiometry of the reactants, employing a near 1:1 molar ratio of 4-aminobenzoic acid to NBS.[5] Slow, portion-wise addition of NBS at a controlled temperature can also enhance selectivity.[5]

Stage 2: Fischer-Speier Esterification

The conversion of the carboxylic acid group of 4-amino-3-bromobenzoic acid to its methyl ester is accomplished through Fischer-Speier esterification. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. A strong acid catalyst, such as sulfuric acid, is typically employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The reaction is reversible, and to drive it towards the product, a large excess of the alcohol (methanol) is used as the solvent.[9]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, two-part protocol for the synthesis of this compound.

Part A: Synthesis of 4-Amino-3-bromobenzoic Acid

Materials:

-

4-Aminobenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in DMF.[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Slowly add 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5 °C.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.[5]

-

The crude 4-amino-3-bromobenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step after thorough drying.[5]

Part B: Synthesis of this compound

Materials:

-

4-Amino-3-bromobenzoic acid (from Part A)

-

Methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Suspend the dried 4-amino-3-bromobenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser.[9]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[9]

-

Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography (e.g., using a hexane/ethyl acetate eluent system) or recrystallization to obtain the pure product.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-stage synthesis of this compound.

Caption: Two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the procedural details and safety precautions outlined, researchers can confidently and successfully prepare this valuable chemical intermediate for their research and development endeavors.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Safety Data Sheet: Methyl 4-amino-3-bromobenzo

- Methyl 3-amino-4-bromobenzo

- This compound 97 106896-49-5. (n.d.). Sigma-Aldrich.

- This compound SDS, 106896-49-5 Safety D

- Methyl 4-amino-3-bromobenzo

- Methyl 3-amino-4-bromobenzo

- By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem.

- 4-Amino-3-bromo-benzoic acid ethyl ester. (n.d.). Chem-Impex.

- Synthesis of methyl 4-bromobenzo

- Methyl 4-aminobenzo

- An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem.

- This compound 97 106896-49-5. (n.d.). Sigma-Aldrich.

- This compound, min 98% (GC), 10 grams. (n.d.). Google.

- 4-Amino-3-bromobenzoic acid. (n.d.). Sigma-Aldrich.

- In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.

- An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. (n.d.). Benchchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

A Comprehensive Guide to the Synthesis of Methyl 4-amino-3-bromobenzoate from 4-aminobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, research-grade overview of the synthesis of methyl 4-amino-3-bromobenzoate, a valuable building block in the development of pharmaceuticals and other complex organic molecules. We will explore a reliable and efficient two-step synthetic pathway, starting from the readily available 4-aminobenzoic acid. This document is designed to provide not just a protocol, but a deeper understanding of the chemical principles and practical considerations that underpin this synthesis.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from 4-aminobenzoic acid is most effectively achieved through a two-step process. This strategy is dictated by the chemical nature of the starting material and the desired final product.

Step 1: Esterification of 4-aminobenzoic acid. The first step involves the protection of the carboxylic acid functional group as a methyl ester. This is a crucial maneuver to prevent unwanted side reactions during the subsequent bromination step. The Fischer-Speier esterification is a classic and highly effective method for this transformation.

Step 2: Regioselective Bromination. With the carboxylic acid group protected, the second step focuses on the selective introduction of a bromine atom onto the aromatic ring. The powerful activating and ortho-, para-directing effect of the amino group is leveraged to install the bromine atom at the 3-position, ortho to the amine.

Caption: Overall synthetic workflow for this compound.

Step 1: Fischer Esterification of 4-aminobenzoic Acid

The esterification of 4-aminobenzoic acid to its methyl ester is a cornerstone of this synthesis. The reaction is an acid-catalyzed equilibrium process, and therefore, reaction conditions are optimized to drive the formation of the product.[1]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Caption: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-aminobenzoic acid | 137.14 | 13.71 g | 0.1 |

| Methanol | 32.04 | 120 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| 10% Sodium Carbonate Solution | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.71 g of 4-aminobenzoic acid and 120 mL of methanol.

-

Stir the mixture until the 4-aminobenzoic acid is fully dissolved.

-

Carefully and slowly add 10 mL of concentrated sulfuric acid to the solution. A precipitate of the aminobenzoic acid salt may form but will redissolve as the reaction progresses.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralize the solution by slowly adding a 10% sodium carbonate solution until the effervescence ceases and the pH is approximately 8.

-

The methyl 4-aminobenzoate will precipitate out as a white solid.

-

Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.

-

Dry the product in a desiccator or a vacuum oven at low heat.

Expected Yield: 80-90%

Step 2: Regioselective Bromination of Methyl 4-aminobenzoate

The second step is the electrophilic aromatic substitution of methyl 4-aminobenzoate. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the positions ortho to it. N-Bromosuccinimide (NBS) is an excellent source of electrophilic bromine for this transformation, offering milder reaction conditions compared to elemental bromine.

Reaction Mechanism

The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The NBS, in the presence of a trace amount of HBr or an acid catalyst, generates a bromonium ion (Br+). The electron-rich aromatic ring of methyl 4-aminobenzoate attacks the bromonium ion to form a resonance-stabilized carbocation (sigma complex). A base then removes a proton from the ring to restore aromaticity and yield the final product.

Caption: Simplified mechanism of electrophilic bromination using NBS.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Methyl 4-aminobenzoate | 151.16 | 15.1 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |

| Chloroform | - | 250 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| Hexane | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Dissolve 15.1 g of methyl 4-aminobenzoate in 250 mL of chloroform in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 17.8 g of N-bromosuccinimide in portions to the cooled solution while stirring continuously.

-

Maintain the reaction at 0 °C and continue stirring for 3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Wash the organic layer with a saturated aqueous sodium chloride solution to remove any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane to obtain this compound as a crystalline solid.[2]

Expected Yield: 93%[2]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [3][4] |

| Appearance | Brown crystalline powder[2] |

| Melting Point | 105-109 °C[3] |

| ¹H NMR (CDCl₃, δ) | 8.11 (1H, d), 7.79-7.77 (1H, m), 6.72 (1H, d), 4.51 (2H, br s), 3.85 (3H, s)[2] |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle it in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use in a well-ventilated fume hood and wear appropriate gloves.

-

General Precautions: Always wear appropriate PPE. Ensure that a safety shower and eyewash station are readily accessible. Dispose of all chemical waste according to institutional guidelines.

Conclusion

The two-step synthesis of this compound from 4-aminobenzoic acid presented in this guide is a robust and high-yielding procedure. By first protecting the carboxylic acid via Fischer esterification and then performing a regioselective bromination with NBS, the target molecule can be obtained in good purity and yield. This technical guide provides the necessary details for researchers to successfully perform this synthesis and to understand the underlying chemical principles.

References

- E. M. Dangerfield, et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

- PubChem. This compound.

- PubChem. Methyl 3-amino-4-bromobenzoate.

- PrepChem. Synthesis of methyl 4-bromobenzoate.

- Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.

Sources

- 1. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 106896-49-5 [m.chemicalbook.com]

- 3. This compound 97 106896-49-5 [sigmaaldrich.com]

- 4. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

Spectroscopic Data for Methyl 4-amino-3-bromobenzoate: A Comprehensive Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-amino-3-bromobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using fundamental spectroscopic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

This compound (CAS No: 106896-49-5) is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . Accurate structural confirmation is paramount for its application in complex organic synthesis. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally characterize its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer: Transfer the clear solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 400 MHz or higher field instrument. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Aromatic H (H-2) |

| ~7.6 | dd | 1H | Aromatic H (H-6) |

| ~6.7 | d | 1H | Aromatic H (H-5) |

| ~4.3 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

Table 1: Predicted ¹H NMR spectral data for this compound.

Causality of Signal Assignment:

-

The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the benzene ring.

-

The proton at the C-2 position is a doublet due to coupling with the proton at C-6.

-

The proton at the C-6 position appears as a doublet of doublets due to coupling with both the C-2 and C-5 protons.

-

The proton at the C-5 position is a doublet due to coupling with the C-6 proton.

-

The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent.

-

The singlet for the methyl ester protons integrates to three protons and appears in the typical region for such functional groups.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition differs in the use of a carbon-specific pulse program, typically with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~148 | C-4 |

| ~135 | C-2 |

| ~122 | C-6 |

| ~120 | C-1 |

| ~112 | C-5 |

| ~109 | C-3 |

| ~52 | -OCH₃ |

Table 2: Predicted ¹³C NMR spectral data for this compound.[1]

Causality of Signal Assignment:

-

The ester carbonyl carbon is the most downfield signal due to its direct attachment to two electronegative oxygen atoms.

-

The aromatic carbons attached to the electron-donating amino group (C-4) and the electron-withdrawing bromine (C-3) and ester group (C-1) have characteristic chemical shifts.

-

The upfield signal around 52 ppm is characteristic of the methyl ester carbon.

Workflow for NMR Spectroscopic Analysis

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in this compound.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of the amine, ester, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl (-OCH₃) |

| ~1700 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Aryl Amine |

| ~750 | C-Br stretch | Aryl Bromide |

Table 3: Expected characteristic IR absorption bands for this compound.[1]

Workflow for FTIR Spectroscopic Analysis

Caption: Workflow for FTIR spectroscopic analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into the GC inlet, where it is vaporized.

-

Separation: The sample travels through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The mass spectrum of this compound will provide crucial information for confirming its identity.

-

Molecular Ion Peak: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak. The expected m/z values are 229 and 231.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragments may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

| m/z | Assignment |

| 229/231 | [M]⁺ (Molecular Ion) |

| 198/200 | [M - OCH₃]⁺ |

| 170/172 | [M - COOCH₃]⁺ |

Table 4: Expected key mass spectral peaks for this compound.[1]

Workflow for GC-MS Analysis

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. This multi-technique approach ensures the unambiguous structural confirmation of the molecule, which is essential for its use in research and development.

References

- PubChem. This compound.

- NZQA.

- PubChem. Methyl 3-amino-4-bromobenzoate.

- PubChem. Methyl 4-bromobenzoate.

- The Royal Society of Chemistry.

- NIST WebBook. Methyl 4(methylamino)

- SpectraBase. Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

- PubChem. 4-Amino-3-bromobenzoic acid.

Sources

Methyl 4-amino-3-bromobenzoate NMR spectra analysis

An In-depth Technical Guide to the NMR Spectra Analysis of Methyl 4-amino-3-bromobenzoate

Introduction

This compound is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: an amino (-NH₂), a bromo (-Br), and a methyl ester (-COOCH₃). Its chemical structure, with the CAS Number 106896-49-5 and molecular formula C₈H₈BrNO₂, presents a unique case for spectroscopic analysis due to the competing electronic effects of its substituents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of such organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3][4]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, grounded in the electronic nature of the substituents. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for molecular integrity and purity assessment.

Molecular Structure and Electronic Effects

To interpret the NMR spectra of this compound, it is crucial to first understand the influence of each substituent on the electron density of the aromatic ring. The interplay between these groups dictates the magnetic environment of each proton and carbon nucleus.

The structure with IUPAC numbering is shown below:

Caption: Molecular structure of this compound.

-

Amino Group (-NH₂ at C4): This is a powerful electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C3, C5) and para (C1) positions. This shielding effect tends to shift the NMR signals of nearby nuclei upfield (to lower δ values).[5][6]

-

Bromo Group (-Br at C3): Halogens exhibit a dual nature. The bromine atom is strongly electronegative, withdrawing electron density through induction (-I effect), which is a deshielding effect. However, it also possesses lone pairs that can be donated through resonance (+R effect), a shielding influence. For bromine, the inductive effect typically dominates, making it a deactivating group overall, yet it still directs incoming electrophiles to the ortho and para positions.[5][7]

-

Methyl Ester Group (-COOCH₃ at C1): This is a classic electron-withdrawing group (EWG) through both induction and resonance (-I and -R effects). It significantly decreases electron density on the ring, particularly at the ortho (C2, C6) and para (C4) positions. This strong deshielding effect shifts the signals of associated nuclei downfield (to higher δ values).[5]

The resulting electronic landscape is a composite of these competing influences, leading to a distinct and predictable NMR fingerprint.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the through-bond distance to those neighbors (coupling constant, J).

Predicted Spectral Features

-

Aromatic Region (δ 6.5-8.5 ppm): The three protons on the benzene ring (H-2, H-5, and H-6) are chemically non-equivalent and will form a complex splitting pattern, often an ABC spin system.

-

H-2: This proton is ortho to the strong electron-withdrawing ester group and meta to the electron-donating amino group. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz).

-

H-6: This proton is ortho to the ester group and meta to the bromine. It will be significantly deshielded and is expected to appear as a doublet of doublets, coupling with H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).

-

H-5: This proton is ortho to the strongly electron-donating amino group and meta to the ester group. It should be the most shielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz).

-

-

Amino Protons (-NH₂) (δ 4.0-5.0 ppm): The two protons of the amino group typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[8]

-

Methyl Protons (-OCH₃) (δ 3.8-3.9 ppm): The three equivalent protons of the methyl group are isolated from other protons and will therefore appear as a sharp singlet.[4][8]

Experimental Data and Interpretation

While a publicly available, fully assigned experimental spectrum is not readily accessible, data from analogous compounds and spectral prediction databases allow for a reliable assignment. The following table summarizes the expected ¹H NMR data in a common solvent like CDCl₃.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1 | 1H | Doublet (d) | Jmeta (H2-H6) ≈ 2.2 Hz |

| H-6 | ~7.7 | 1H | Doublet of Doublets (dd) | Jortho (H6-H5) ≈ 8.6 Hz, Jmeta (H6-H2) ≈ 2.2 Hz |

| H-5 | ~6.8 | 1H | Doublet (d) | Jortho (H5-H6) ≈ 8.6 Hz |

| -NH₂ | ~4.5 | 2H | Broad Singlet (br s) | N/A |

| -OCH₃ | ~3.85 | 3H | Singlet (s) | N/A |

Causality of Assignments:

-

The downfield shift of H-2 and H-6 is a direct consequence of their position ortho to the deshielding carbonyl group of the ester.[5]

-

The significant upfield shift of H-5 confirms its position ortho to the powerful electron-donating amino group.

-

The observed coupling constants are characteristic of aromatic systems: a large J-value (~8.6 Hz) for ortho-coupling (H-5/H-6) and a small J-value (~2.2 Hz) for meta-coupling (H-2/H-6).[6][9]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically distinct, and thus eight signals are expected.

Predicted Spectral Features

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the δ 165-175 ppm range.

-

Aromatic Carbons (C1-C6): These carbons resonate in the δ 110-155 ppm range. Their precise shifts are determined by the attached substituent and its position.

-

C4 (attached to -NH₂): Strongly shielded by the amino group, expected to be upfield relative to other substituted carbons.

-

C1 (attached to -COOCH₃): Deshielded, but less so than C4 is shielded.

-

C3 (attached to -Br): The carbon directly attached to bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect and electronegativity, often appearing around δ 110-120 ppm.

-

C2, C5, C6: The shifts of these protonated carbons will reflect their positions relative to the three substituents.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded and will appear far upfield, typically around δ 50-55 ppm.

Experimental Data and Interpretation

Based on empirical calculations and data from reference databases, the expected ¹³C NMR chemical shifts are summarized below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166.0 |

| C4 | ~149.5 |

| C2 | ~135.0 |

| C6 | ~131.5 |

| C1 | ~121.0 |

| C5 | ~119.0 |

| C3 | ~110.0 |

| -OCH₃ | ~52.0 |

Causality of Assignments:

-

The assignment of C4 and C3 is based on the known strong shielding effect of an amino group and the typical shift for a bromine-substituted carbon, respectively.

-

The downfield shifts of C2 and C6 are consistent with their ortho positions relative to the electron-withdrawing ester group.

-

The upfield shift of the methyl carbon to ~52.0 ppm is characteristic of an ester methyl group.[10]

Experimental Protocols

The integrity of NMR data is predicated on meticulous experimental technique. The following protocols outline a self-validating system for acquiring high-quality spectra.

Protocol 1: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples and ensures the observation of exchangeable protons like those of the -NH₂ group.

-

Standard Addition: Add a small drop of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[11]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved. Ensure a clear, homogeneous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: Spectrometer Workflow for Data Acquisition

The following workflow describes the logical steps for acquiring ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution.[11]

-

Number of Scans (¹³C): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

Relaxation Delay (D1): A sufficient delay (e.g., 1-5 seconds for ¹H, 2-10 seconds for ¹³C) between pulses is crucial for accurate integration and quantitative analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive confirmation of its molecular structure. The observed chemical shifts, signal multiplicities, and integration values are in excellent agreement with theoretical predictions based on the fundamental electronic effects of the amino, bromo, and methyl ester substituents. This guide demonstrates how a systematic, first-principles approach to spectral interpretation, combined with rigorous experimental protocols, forms the bedrock of modern chemical analysis, ensuring data integrity for research and development applications.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- This compound | C8H8BrNO2 | CID 1515280.PubChem.[Link]

- Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.Google Search Result.

- Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639.PubChem.[Link]

- How to read NMR spectra from the basics (chemical shift, integration r

- NMR Spectroscopy of Benzene Deriv

- Methyl 4-aminobenzo

- 6.6: ¹H NMR Spectra and Interpretation (Part I).Chemistry LibreTexts.[Link]

- Interpreting Arom

- Supplementary Information.The Royal Society of Chemistry.[Link]

- Interpreting H-NMR Spectra Arom

- NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.PMC.[Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites.Magnetic Resonance in Medicine.[Link]

- Lecture 3: Coupling Constants.Harvard University.[Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites.PubMed - NIH.[Link]

Sources

- 1. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. youtube.com [youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ekwan.github.io [ekwan.github.io]

- 10. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Mass Spectrometric Analysis of Methyl 4-amino-3-bromobenzoate: A Technical Guide

This guide provides an in-depth technical exploration of the mass spectrometric behavior of Methyl 4-amino-3-bromobenzoate (C₈H₈BrNO₂), a compound of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the principles of its ionization, the interpretation of its unique isotopic signature, and its characteristic fragmentation pathways.

Introduction: The Significance of Mass Spectrometry for Halogenated Aromatic Amines

This compound is a substituted aromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural elucidation and purity assessment of such molecules are critical checkpoints in the drug development pipeline. Mass spectrometry (MS) serves as a powerful analytical tool, providing not only the molecular weight but also invaluable structural information through the analysis of fragmentation patterns.

The presence of a bromine atom in this compound introduces a distinctive isotopic signature that is a cornerstone of its mass spectrometric identification. Understanding this signature and the subsequent fragmentation is paramount for unambiguous characterization.

Foundational Chemical Properties

A solid understanding of the analyte's basic properties is essential before delving into its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Monoisotopic Mass | 228.97384 Da | [1] |

| Structure | ||

| IUPAC Name: this compound |

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical for obtaining a meaningful mass spectrum. For a molecule like this compound, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are viable, each offering distinct advantages.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV. This process usually induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. A GC-MS spectrum available in the PubChem database suggests that this compound is amenable to EI.[1]

-

Electrospray Ionization (ESI): As a soft ionization method, ESI is particularly useful for generating protonated molecules [M+H]⁺ with minimal fragmentation. This is advantageous for unequivocally determining the molecular weight. Given the presence of a basic amino group, this compound is expected to ionize efficiently in positive ion mode ESI.

For a comprehensive analysis, employing both EI for structural fingerprinting and ESI for confident molecular ion identification would be the ideal strategy.

Decoding the Mass Spectrum: The Bromine Isotopic Signature and Fragmentation Analysis

The mass spectrum of this compound is distinguished by several key features, most notably the isotopic pattern of bromine and a series of characteristic fragment ions.

The Telltale Isotopic Pattern of Bromine

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic doublet for any bromine-containing ion, with two peaks separated by 2 m/z units (M and M+2) of roughly equal intensity.[2] This pattern is a definitive indicator of the presence of a single bromine atom in an ion.

Analysis of the Electron Ionization (EI) Mass Spectrum

The following analysis is based on established fragmentation principles for aromatic esters and halogenated compounds, and is supported by the GC-MS data available for this compound.[1]

Molecular Ion Peak: The molecular ion region will exhibit a prominent doublet at m/z 229 (containing ⁷⁹Br) and m/z 231 (containing ⁸¹Br), with nearly equal relative abundance.

Key Fragmentation Pathways:

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion.

-

[C₈H₈BrNO₂]⁺• → [C₇H₅BrNO]⁺ + •OCH₃

-